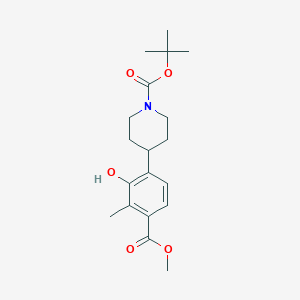
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a phenyl ring with hydroxy, methoxycarbonyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with methyl 2,4-dihydroxybenzoate, which is reacted with triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran under nitrogen atmosphere. The mixture is then treated with 1-Boc-4-hydroxypiperidine and further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxycarbonyl group would produce a primary alcohol.
Scientific Research Applications
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-hydroxy-4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Tert-butyl 4-(2-hydroxy-4-(methoxycarbonyl)-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H27NO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxy-4-methoxycarbonyl-3-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-12-14(17(22)24-5)6-7-15(16(12)21)13-8-10-20(11-9-13)18(23)25-19(2,3)4/h6-7,13,21H,8-11H2,1-5H3 |
InChI Key |
ZBIYEYNPCDZWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
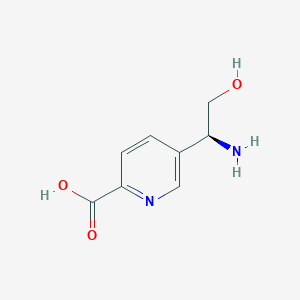

![Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B13051480.png)
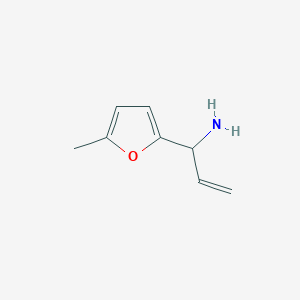
![4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13051485.png)

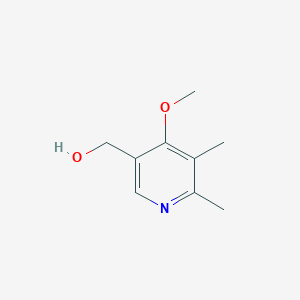
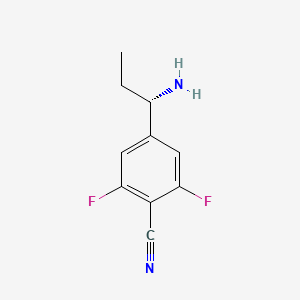
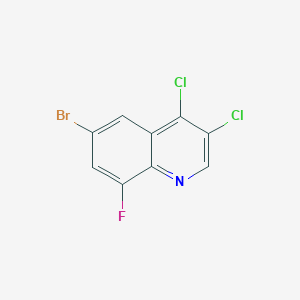
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
